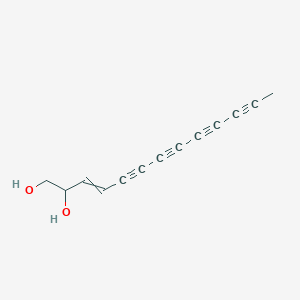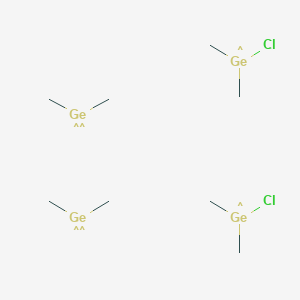
Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to chlorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) typically involves the reaction of germanium tetrachloride with dimethylgermanium compounds under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium chloride, to introduce the methyl groups to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1).
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Organolithium or organomagnesium reagents are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.
Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.
Mecanismo De Acción
The mechanism by which Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The chlorine and methyl groups influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar in structure but with silicon instead of germanium.
Dimethylgermanium dichloride: Another organogermanium compound with different substitution patterns.
Uniqueness
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is unique due to its specific combination of chlorine and methyl groups bonded to germanium, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
143251-30-3 |
|---|---|
Fórmula molecular |
C8H24Cl2Ge4 |
Peso molecular |
481.7 g/mol |
InChI |
InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3 |
Clave InChI |
IPEKTZFIBPIDKF-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


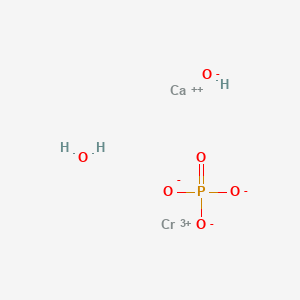
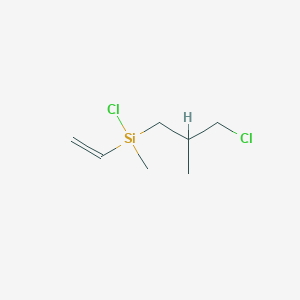
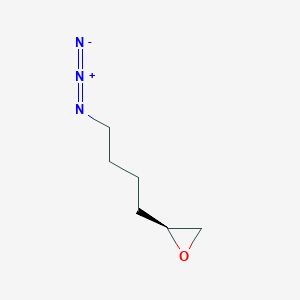
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
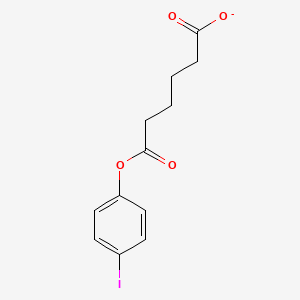
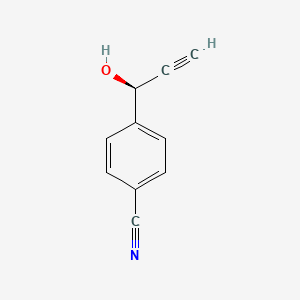
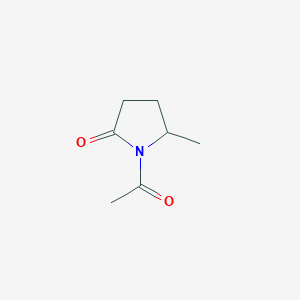
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
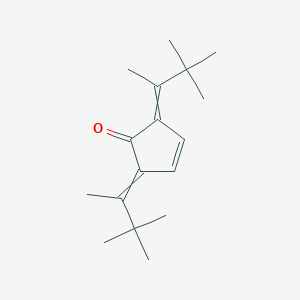
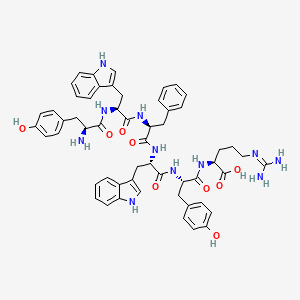
![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
